Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate
Overview
Description
Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate is a chemical compound with the molecular formula C11H15NO4. It has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a benzyl group, a carbamate group, and a dihydroxypropyl moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with (2S)-2,3-dihydroxypropylamine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the carbamate linkage .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and catalysts is emphasized to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the dihydroxypropyl moiety can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of benzyl-substituted derivatives.
Scientific Research Applications
Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to its potential antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the dihydroxypropyl moiety.
N-[(2S)-2,3-dihydroxypropyl]carbamate: Similar structure but lacks the benzyl group.
Benzyl N-[(2S)-2,3-dihydroxypropyl]urea: Similar structure but contains a urea group instead of a carbamate group.
Uniqueness
Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate is unique due to the presence of both the benzyl group and the dihydroxypropyl moiety, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactions and potential biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-7-10(14)6-12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMJAHUBTRVKPI-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@@H](CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227689 | |
Record name | Phenylmethyl N-[(2S)-2,3-dihydroxypropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135582-93-3 | |
Record name | Phenylmethyl N-[(2S)-2,3-dihydroxypropyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135582-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl N-[(2S)-2,3-dihydroxypropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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